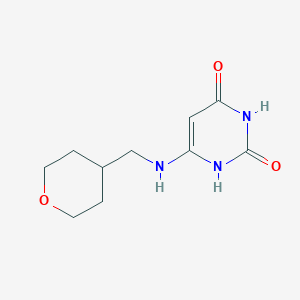
6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C11H17N3O3
- Molecular Weight : 239.27 g/mol
- CAS Number : 2097978-66-8
Research indicates that compounds with a pyrimidine core often exhibit diverse biological activities, including antitumor and anti-inflammatory effects. The specific mechanism of action for this compound involves interaction with cellular targets that lead to apoptosis in cancer cells and modulation of inflammatory pathways.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of similar pyrimidine derivatives. For example, compounds that share structural features with this compound have demonstrated the ability to inhibit tumor growth in xenograft models. A notable study found that related compounds effectively reduced tumor size in models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM) without significant hepatotoxicity .
Anti-inflammatory Effects
The compound's structural analogs have shown promise in modulating inflammatory responses. Inhibitors derived from pyrimidine structures have been reported to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, suggesting potential therapeutic applications in autoimmune diseases .
Case Study 1: Antitumor Efficacy
In a study conducted on xenograft models using 6-substituted pyrimidines, it was observed that the compounds induced significant apoptosis in cancer cells. The study specifically noted a reduction in tumor growth rates by over 50% when treated with these compounds compared to controls. Histological analysis indicated minimal damage to surrounding tissues, indicating a favorable safety profile .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. The results showed that treatment with these compounds led to a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in inflammatory responses. This suggests that this compound may be beneficial for conditions characterized by chronic inflammation .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | >50% reduction in tumor growth | |
| Anti-inflammatory | Decreased TNF-α and IL-6 levels |
| Compound | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 2097978-66-8 | 239.27 g/mol | Antitumor, Anti-inflammatory |
Properties
IUPAC Name |
6-(oxan-4-ylmethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9-5-8(12-10(15)13-9)11-6-7-1-3-16-4-2-7/h5,7H,1-4,6H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDSVNNTXFOOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















